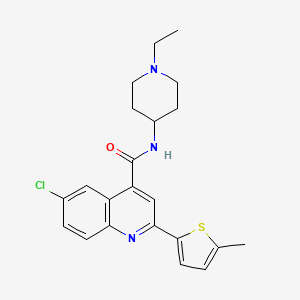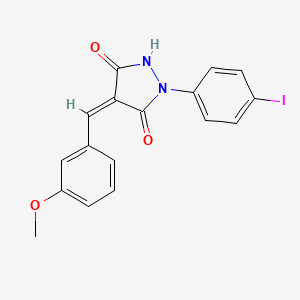
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as TAK-632, is a synthetic compound that has been developed for its anti-cancer properties. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cancer cell growth and proliferation.
Wirkmechanismus
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in the MAPK signaling pathway. This pathway is activated by growth factors and cytokines and regulates cell growth, differentiation, and survival. In cancer cells, this pathway is frequently dysregulated, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of kinases in this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including melanoma, lung, and colon cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and gemcitabine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potency, which may limit its efficacy in certain types of cancer. Additionally, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide may have off-target effects on other kinases, which may affect its selectivity and safety.
Zukünftige Richtungen
Several future directions for 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide research are possible. One direction is to investigate the efficacy of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other anti-cancer drugs, such as immunotherapy agents. Another direction is to explore the role of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Additionally, further studies are needed to optimize the dosing and administration of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide to maximize its efficacy and minimize its toxicity.
Synthesemethoden
The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves several steps, including the reaction of 6-chloro-4-quinolinecarboxylic acid with 1-ethyl-4-piperidone, followed by the reaction with 5-methyl-2-thiopheneboronic acid. The final product is obtained after purification and isolation using various chromatographic techniques. The synthesis of 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including BRAF, CRAF, and MEK1/2, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By targeting this pathway, 6-chloro-N-(1-ethyl-4-piperidinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide can selectively kill cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-3-26-10-8-16(9-11-26)24-22(27)18-13-20(21-7-4-14(2)28-21)25-19-6-5-15(23)12-17(18)19/h4-7,12-13,16H,3,8-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADZUTPWKUXSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-ethylpiperidin-4-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)
![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6057948.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![7-(2,2-dimethylpropyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)